molecular formula C23H30FN3 B6119537 1-(4-fluorophenyl)-4-[1-(4-methylbenzyl)-3-piperidinyl]piperazine

1-(4-fluorophenyl)-4-[1-(4-methylbenzyl)-3-piperidinyl]piperazine

Cat. No. B6119537
M. Wt: 367.5 g/mol
InChI Key: DONPFNDGBQYRBI-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-[1-(4-methylbenzyl)-3-piperidinyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 4-FPP and has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 4-FPP is not fully understood. However, it is believed to act as a serotonin and dopamine receptor agonist. It also inhibits the reuptake of serotonin and norepinephrine, leading to an increase in their concentration in the synaptic cleft. This results in an increase in neurotransmitter activity, leading to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
Studies have shown that 4-FPP has several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It also decreases the levels of pro-inflammatory cytokines, leading to its anti-inflammatory effects. In addition, it has been shown to increase the levels of antioxidant enzymes, leading to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-FPP in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for serotonin and dopamine receptors, making it a useful tool for studying their function. However, one of the major limitations is its potential toxicity. Studies have shown that high doses of 4-FPP can lead to neurotoxicity and liver damage.

Future Directions

There are several future directions for research on 4-FPP. One area of research is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that 4-FPP has neuroprotective effects and can prevent the loss of neurons in these diseases. Another area of research is its potential use as an analgesic agent. Studies have shown that 4-FPP has potent analgesic effects and can effectively treat chronic pain. Finally, research on the long-term effects of 4-FPP is needed to determine its safety and potential for clinical use.
Conclusion
In conclusion, 1-(4-fluorophenyl)-4-[1-(4-methylbenzyl)-3-piperidinyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine its safety and potential for clinical use.

Synthesis Methods

The synthesis of 4-FPP involves the reaction of 1-(4-fluorophenyl)piperazine with 1-(4-methylbenzyl)-3-piperidinyl)propan-1-one in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent such as methanol or ethanol at room temperature. The resulting product is then purified using chromatography techniques to obtain pure 4-FPP.

Scientific Research Applications

4-FPP has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as an antidepressant. Studies have shown that 4-FPP has a similar mechanism of action as selective serotonin reuptake inhibitors (SSRIs) and can effectively treat depression. Other areas of research include its use as an analgesic, anti-inflammatory, and antipsychotic agent.

properties

IUPAC Name

1-(4-fluorophenyl)-4-[1-[(4-methylphenyl)methyl]piperidin-3-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN3/c1-19-4-6-20(7-5-19)17-25-12-2-3-23(18-25)27-15-13-26(14-16-27)22-10-8-21(24)9-11-22/h4-11,23H,2-3,12-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONPFNDGBQYRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCCC(C2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-4-[1-(4-methylbenzyl)-3-piperidinyl]piperazine

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